molecular formula C24H31N3O2 B3574716 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE

Cat. No.: B3574716
M. Wt: 393.5 g/mol
InChI Key: ZEQLSMXBCVKDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzodioxole moiety and the piperazine ring are then coupled using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Biology: Studied for its interactions with biological receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets such as receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propane: Known for its psychoactive properties.

    1-(1,3-Benzodioxol-5-yl)-4-(2-methylpropyl)piperazine: Studied for its potential therapeutic effects.

Uniqueness

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE is unique due to its specific combination of the benzodioxole and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-2-4-20(5-3-1)17-25-10-8-22(9-11-25)27-14-12-26(13-15-27)18-21-6-7-23-24(16-21)29-19-28-23/h1-7,16,22H,8-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLSMXBCVKDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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